N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide
説明
This compound is a benzamide derivative featuring a 3-fluorobenzoyl core linked to a substituted ethylamine chain. Key structural elements include:
- 3-Fluorobenzamide: Enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .
- 4-Phenylpiperazine moiety: A pharmacophore frequently associated with affinity for dopamine and serotonin receptors .
The compound’s synthesis likely involves amide coupling between 3-fluorobenzoic acid derivatives and a diamine intermediate, analogous to methods described for related benzamides (e.g., ).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O/c1-30(2)24-13-11-21(12-14-24)26(20-29-27(33)22-7-6-8-23(28)19-22)32-17-15-31(16-18-32)25-9-4-3-5-10-25/h3-14,19,26H,15-18,20H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMKODRWOXYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structure features a dimethylamino group, a phenylpiperazine moiety, and a fluorobenzamide component, which contribute to its interaction with biological targets.
The biological activity of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzamide is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been studied for its effects on:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : Its interaction with dopamine D2 receptors suggests potential applications in treating psychotic disorders.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Data
Case Studies
- Antidepressant Effects : A study investigated the effects of the compound on animal models of depression. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.
- Anticancer Properties : In vitro studies using human cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical carcinoma) demonstrated that the compound exhibited cytotoxic effects, leading to decreased cell viability. The mechanism was linked to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes.
- Safety Profile : Toxicological assessments revealed that at therapeutic doses, the compound displayed a favorable safety profile with minimal adverse effects noted in preclinical trials.
類似化合物との比較
Comparison with Structurally Similar Compounds
Piperazine-Containing Benzamides
Analysis :
- The dichlorophenylpiperazine in enhances dopamine D3 selectivity, whereas the phenylpiperazine in the target compound may favor broader monoaminergic activity .
- The sulfonamide in introduces polar character, reducing CNS penetration compared to the target’s lipophilic 3-fluorobenzamide .
Fluorinated Benzamide Derivatives
Analysis :
- The spiro-diazepine in suggests conformational rigidity, unlike the flexible ethylamine chain in the target compound .
Dimethylamino-Containing Analogues
Analysis :
- The dimethylaminoethyl group in aids solubility but directs activity toward kinase targets, unlike the target’s phenylpiperazine-driven CNS effects .
- ’s methylpiperazine-pyrimidine structure is optimized for EGFR inhibition, highlighting how dimethylamino placement dictates target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
